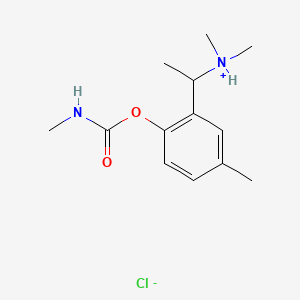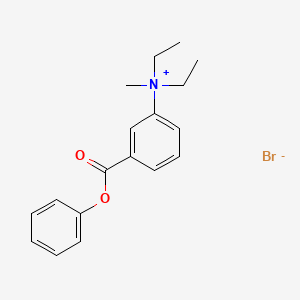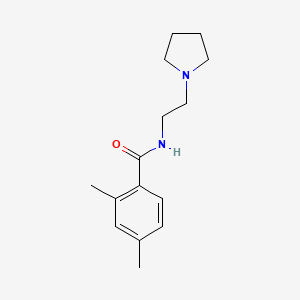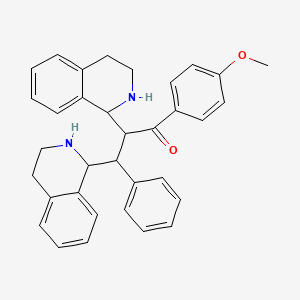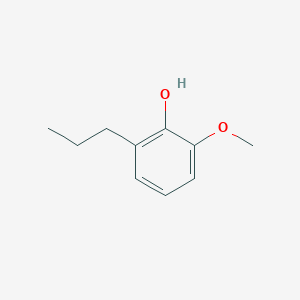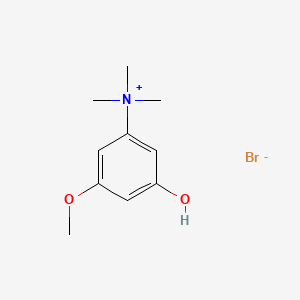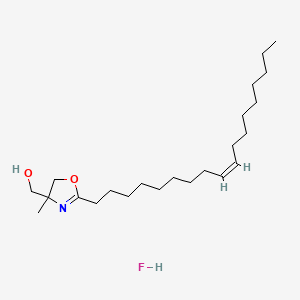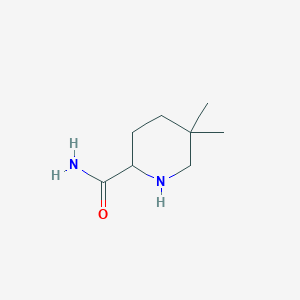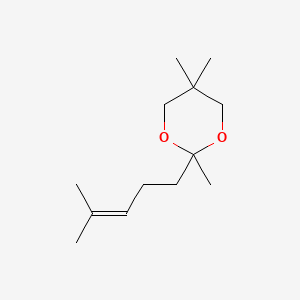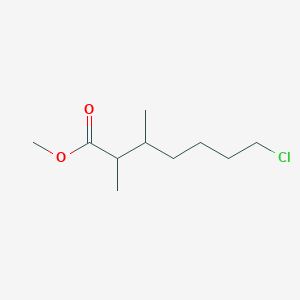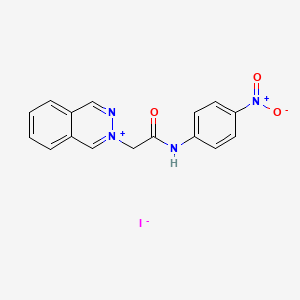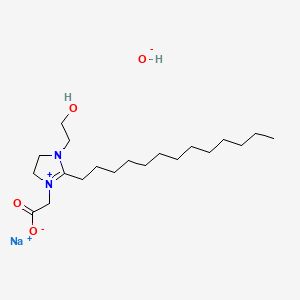
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-tridecyl-, hydroxide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is a synthetic organic compound. It is a member of the imidazolium family, which is known for its diverse applications in various fields due to its unique chemical structure and properties. This compound is particularly notable for its amphiphilic nature, making it useful in applications that require both hydrophilic and hydrophobic interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide typically involves the following steps:
Formation of the Imidazolium Ring: The imidazolium ring is synthesized through a cyclization reaction involving a suitable dihydroxyethylamine and a tridecyl halide.
Carboxymethylation: The imidazolium ring is then carboxymethylated using chloroacetic acid under basic conditions.
Neutralization: The resulting carboxymethylated imidazolium compound is neutralized with sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted imidazolium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in catalysis and as a phase transfer catalyst in organic synthesis.
Biology
In biological research, Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is used in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine
Industry
In industrial applications, it is used in the formulation of detergents, personal care products, and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide involves its interaction with both hydrophilic and hydrophobic molecules. The imidazolium ring interacts with hydrophilic molecules, while the long tridecyl chain interacts with hydrophobic molecules. This dual interaction allows it to stabilize emulsions and solubilize hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another amphiphilic compound used as a surfactant.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.
Imidazolium-based ionic liquids: Compounds with similar imidazolium rings but different
Eigenschaften
CAS-Nummer |
68647-45-0 |
|---|---|
Molekularformel |
C20H39N2NaO4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
sodium;2-[3-(2-hydroxyethyl)-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C20H38N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-21(16-17-23)14-15-22(19)18-20(24)25;;/h23H,2-18H2,1H3;;1H2/q;+1;/p-1 |
InChI-Schlüssel |
NZXKXMJYCMWRKS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



